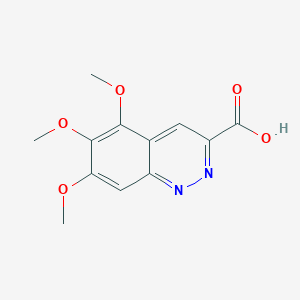

5,6,7-trimethoxycinnoline-3-carboxylic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

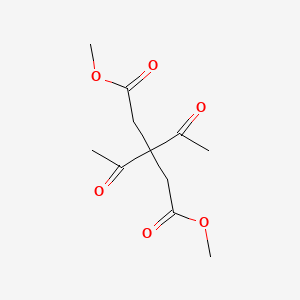

5,6,7-trimethoxycinnoline-3-carboxylic Acid is a biochemical compound with the molecular formula C12H12N2O5 and a molecular weight of 264.23 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for 5,6,7-trimethoxycinnoline-3-carboxylic Acid is1S/C12H12N2O5/c1-17-9-5-7-6 (10 (18-2)11 (9)19-3)4-8 (12 (15)16)14-13-7/h4-5H,1-3H3, (H,15,16) . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

5,6,7-trimethoxycinnoline-3-carboxylic Acid is a powder that is stored at room temperature . It has a predicted melting point of 193.91°C , a predicted boiling point of approximately 301.0°C at 760 mmHg , a predicted density of approximately 1.4 g/cm3 , and a predicted refractive index of n20D 1.61 .Applications De Recherche Scientifique

Antitumor Antibiotic Analogs

5,6,7-Trimethoxycinnoline-3-carboxylic acid and its structural analogs have been studied for their potential as antitumor antibiotics. Research by Boger et al. (1987) explored the antimicrobial and cytotoxic properties of various quinoline derivatives, aiming to define the role of peripheral substituents in enhancing biological properties (Boger, Yasuda, Mitscher, Drake, Kitos, & Thompson, 1987).

Phototoxicity in Fluorinated Quinolones

Fasani et al. (1999) investigated the photochemistry of fluorinated quinolones, which are used as antibacterials and are known to be phototoxic. This research is relevant to understanding the behavior of quinolone derivatives under light exposure, which might have implications for compounds like 5,6,7-trimethoxycinnoline-3-carboxylic acid (Fasani, Barberis Negra, Mella, Monti, & Albini, 1999).

Boron Neutron Capture Therapy

A study by Tietze et al. (2002) on the synthesis and biological evaluation of ortho-carborane derivatives containing a 5,6,7-trimethoxyindole unit for use in boron neutron capture therapy highlights the potential therapeutic applications of this chemical structure. This research provides insights into how 5,6,7-trimethoxycinnoline-3-carboxylic acid derivatives could be used in cancer treatment (Tietze, Griesbach, Bothe, Nakamura, & Yamamoto, 2002).

Synthesis of Anticancer Compounds

Tercel et al. (1999) synthesized methyl 5-amino-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-pyrrolo[3,2-e]indole-7-carboxylate, an amino analogue of the anticancer antibiotic and potent DNA alkylating agent seco-duocarmycin SA. This research underscores the importance of such compounds in the development of new anticancer therapies (Tercel, Gieseg, Denny, & Wilson, 1999).

Metabolism Studies

Meyer and Scheline (1972) conducted a study on the metabolism of 3,4,5-trimethoxycinnamic acid and related compounds in rats, providing valuable information on how these compounds are processed biologically. Such studies are critical for understanding the potential therapeutic applications and safety of derivatives like 5,6,7-trimethoxycinnoline-3-carboxylic acid (Meyer & Scheline, 1972).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mécanisme D'action

Target of Action

The primary targets of 5,6,7-trimethoxycinnoline-3-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the proportion of the drug that enters circulation and can have an active effect .

Result of Action

The molecular and cellular effects of 5,6,7-trimethoxycinnoline-3-carboxylic acid’s action are currently unknown. As research progresses, we will gain a better understanding of these effects .

Propriétés

IUPAC Name |

5,6,7-trimethoxycinnoline-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5/c1-17-9-5-7-6(10(18-2)11(9)19-3)4-8(12(15)16)14-13-7/h4-5H,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNRSJNCTYMSHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NN=C(C=C2C(=C1OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7-trimethoxycinnoline-3-carboxylic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2395845.png)

![3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2395852.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid](/img/structure/B2395855.png)

![N-[2-tert-butyl-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-(4-methylphenyl)-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2395858.png)

![7-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2395859.png)

![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B2395860.png)

![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2395867.png)

![2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2395868.png)